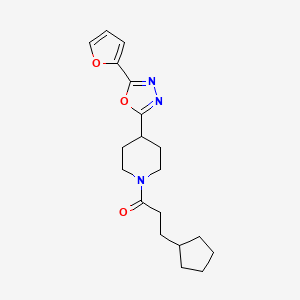
3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research has indicated that compounds with similar structures often exhibit various biological activities such as:
- Antimicrobial Activity : Compounds containing oxadiazole rings have been shown to possess antimicrobial properties, making them potential candidates for antibiotic development.
- Anticancer Activity : The incorporation of furan and oxadiazole moieties has been linked to the inhibition of cancer cell proliferation in various studies.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating their activity.
- Receptor Binding : It may bind to various receptors, influencing physiological processes such as inflammation and cell growth.
Anticancer Activity
A study investigated the effects of similar oxadiazole derivatives on cancer cell lines. The findings revealed that compounds with furan and oxadiazole functionalities exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values in the low micromolar range. This suggests that this compound could also demonstrate similar anticancer properties.
Antimicrobial Efficacy
Another research focused on the antimicrobial properties of oxadiazole derivatives. The results indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of the furan ring enhanced the antibacterial effectiveness compared to analogous compounds lacking this feature.
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, the oxadiazole moiety has been linked to the inhibition of tumor growth in various cancer cell lines. The incorporation of the furan ring enhances these effects by facilitating interactions with cellular targets involved in cancer proliferation pathways .
Antimicrobial Properties
The presence of the piperidine and oxadiazole components in the structure has been associated with antimicrobial activity. Research has shown that derivatives of similar structures can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have demonstrated that related oxadiazole derivatives can modulate neurotransmitter levels and exhibit anti-inflammatory properties in neural tissues. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity Assessment
A study published in MDPI explored the anticancer effects of various oxadiazole derivatives, including those similar to 3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one). The results indicated significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Case Study 2: Antimicrobial Evaluation
In another investigation, researchers evaluated the antimicrobial activity of synthesized oxadiazole compounds against common pathogens. The findings revealed that compounds with structural similarities to 3-Cyclopentyl derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17(8-7-14-4-1-2-5-14)22-11-9-15(10-12-22)18-20-21-19(25-18)16-6-3-13-24-16/h3,6,13-15H,1-2,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBAMMXCDCZBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













